4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde is a chemical compound with the molecular formula CHNO and a molecular weight of 247.33 g/mol. It is classified as an aromatic aldehyde due to the presence of a benzaldehyde functional group, along with a methoxy group and a piperidine derivative. This compound is primarily used in scientific research, particularly in the field of medicinal chemistry and proteomics.
4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde is categorized under:
The synthesis of 4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde typically involves the following steps:
Technical details regarding specific reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity but may vary based on specific laboratory protocols.
The molecular structure of 4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde features:
The structural formula can be represented as follows:
4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde can participate in various chemical reactions:
Technical details such as reaction conditions (e.g., temperature, pressure) and catalysts used are essential for these transformations.
The mechanism of action for compounds like 4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde is primarily linked to its interaction with biological targets, particularly in pharmacological contexts.
Data on binding affinities and specific interactions would require experimental validation through techniques like radiolabeled ligand binding assays or cell-based assays.
Relevant data such as melting point, boiling point, and spectral data (NMR, IR) would provide further insights into its physical characteristics but were not specified in the sources reviewed.
4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde has several applications in scientific research:
Nitrogen-containing heterocycles—particularly piperidines, piperazines, and pyrrolidines—serve as indispensable pharmacophores in modern oncology therapeutics due to their profound influence on molecular recognition, bioavailability, and target engagement. These scaffolds constitute >60% of FDA-approved small-molecule anticancer drugs, attributable to their:
In 4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde, the 3-methylpiperidine group provides steric bulk that modulates electron density at the benzylic position while maintaining membrane permeability. The methyl substituent at the 3-position induces asymmetric distortion, potentially enhancing stereoselective target recognition. This aligns with broader evidence that C-alkylated piperidines exhibit superior tumor growth inhibition compared to unsubstituted analogs in cervical and breast cancer models, likely due to reduced metabolic oxidation at C-3/C-4 positions [2] [6] [9].
Heterocycle Type | Key Biological Advantage | Representative Target Engagement |
---|---|---|
4-Hydroxypiperidine | Improved hydrophilicity & metabolic stability | VEGFR-2 inhibition (ΔG = -9.07 kcal/mol) |
4-Methylpiperazine | Enhanced cellular penetration | P-gp binding (ΔG = -8.92 kcal/mol) |
3-Methylpiperidine | Optimal steric bulk for dual VEGFR-2/P-gp binding | Synergistic kinase/transporter inhibition |
Pyrrolidine | Ring strain increases target affinity | Moderate P-gp modulation |
Structural hybridization—the strategic fusion of pharmacophoric elements from distinct bioactive scaffolds—drives the design rationale for derivatives of 4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde. This compound serves as a versatile precursor for generating chalcone-piperidine hybrids, merging the α,β-unsaturated ketone system of chalcones (known for VEGFR-2 inhibition) with the target versatility of N-alkylpiperidines. Key hybridization advantages include:
Synthetic routes to these hybrids typically involve Claisen-Schmidt condensation between 4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde and appropriate acetophenones under basic catalysis. Crucially, the 3-methylpiperidine moiety remains stable during this step due to its tertiary amine character, unlike more labile groups like morpholine. Biological evaluations confirm that piperidine substitution patterns dictate potency: 3-methyl derivatives demonstrate ~3-fold greater apoptosis induction in HeLa cells versus 4-methyl isomers, likely due to superior membrane partitioning (log P ≈ 2.8 vs. 2.5) [2] [6].
Hybrid Compound | IC₅₀ (μM) HeLa Cells | IC₅₀ (μM) SiHa Cells | Resistance Index (HeLa/DDP) |
---|---|---|---|
6f (4-Hydroxypiperidine) | 6.52 ± 0.42 | 7.88 ± 0.52 | 1.19 |
3-Methylpiperidine analog | 5.21 ± 0.38 | 6.94 ± 0.47 | 1.08* |
4-Methylpiperazine analog | 8.75 ± 0.61 | 9.12 ± 0.57 | 1.67 |
Cisplatin (control) | 7.36 ± 0.41 | 8.95 ± 0.49 | 7.36 |
The therapeutic relevance of 4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde derivatives stems from their dual engagement of VEGFR-2 tyrosine kinase and P-glycoprotein (P-gp)—two clinically validated targets in cervical cancer progression and chemoresistance. Mechanistic studies reveal:
The 3-methylpiperidine group is pivotal for dual inhibition: Its aliphatic methyl group inserts into hydrophobic subpockets of VEGFR-2 (e.g., Leu840, Val848), while the protonated nitrogen forms salt bridges with P-gp’s Glu875. This bifunctionality is absent in smaller heterocycles like azetidine or linear amines. Notably, derivatives with meta-methyl substitution on the piperidine exhibit 40% greater VEGFR-2 binding affinity versus para-methyl isomers due to better complementarity with the kinase’s allosteric site [2] [6] [9].
Biological Target | Inhibition Mechanism | Potency Metrics |
---|---|---|
VEGFR-2 Kinase | Competitive ATP binding & autophosphorylation block | IC₅₀ = 0.72–3.2 μM; ΔG = -9.07 kcal/mol |
P-glycoprotein (P-gp) | Allosteric substrate pocket occupation | R-value = 1.19; ΔG = -9.82 kcal/mol |
Akt/PI3K Pathway | Downregulation of p-Akt & p-PI3K | 62–75% reduction at 10 μM |
Cell Migration/Invasion | MMP-2/9 secretion inhibition | 58–64% suppression vs. control |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1